4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
CAS No.: 872996-29-7
Cat. No.: VC5346650
Molecular Formula: C22H20N6O4S
Molecular Weight: 464.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872996-29-7 |
|---|---|
| Molecular Formula | C22H20N6O4S |
| Molecular Weight | 464.5 |
| IUPAC Name | 4-methoxy-N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C22H20N6O4S/c1-32-18-7-5-16(6-8-18)22(29)23-12-11-20-25-24-19-9-10-21(26-27(19)20)33-14-15-3-2-4-17(13-15)28(30)31/h2-10,13H,11-12,14H2,1H3,(H,23,29) |
| Standard InChI Key | INBMFZUONYFLTC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture centers on a triazolo[4,3-b]pyridazine scaffold, a bicyclic system combining a triazole ring fused with pyridazine. Key substituents include:
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6-position: A thioether linkage to a 3-nitrobenzyl group, introducing electron-withdrawing nitro functionality.
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3-position: An ethyl chain terminating in a 4-methoxybenzamide group, contributing hydrophobicity and hydrogen-bonding capacity .
Table 1: Molecular Identifiers and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 872996-29-7 | |
| Molecular Formula | C₂₂H₂₀N₆O₄S | |
| Molecular Weight | 464.5 g/mol | |
| IUPAC Name | 4-methoxy-N-[2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1, triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide | |
| SMILES Notation | COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)N+[O-] | |
| InChI Key | INBMFZUONYFLTC-UHFFFAOYSA-N |
The nitro group at the benzyl position enhances electrophilicity, potentially influencing reactivity in substitution reactions, while the methoxybenzamide moiety may facilitate interactions with biological targets through π-π stacking or amide hydrogen bonding.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic transformations, as outlined in supplier documentation:
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Core Formation: Cyclocondensation of hydrazine derivatives with dichloropyridazine precursors to construct the triazolo[4,3-b]pyridazine ring.
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Thioether Installation: Nucleophilic aromatic substitution (SNAr) at the pyridazine 6-position using 3-nitrobenzyl mercaptan under basic conditions.
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Side Chain Elaboration: Amide coupling of the ethylamine intermediate with 4-methoxybenzoic acid using carbodiimide activators (e.g., EDC/HOBt).
Critical challenges include regioselectivity in triazole ring formation and minimizing oxidation of the thioether group during purification.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 45–60% |
| Thioetheration | 3-Nitrobenzyl mercaptan, K₂CO₃, DMF, 80°C | 70–85% |
| Amide Coupling | 4-Methoxybenzoyl chloride, Et₃N, DCM | 65–75% |
| *Reported yields are approximate and based on analogous procedures. |
Purification and Quality Control
Final purification typically employs reversed-phase HPLC (C18 column, acetonitrile/water gradient), with purity >95% confirmed by LC-MS. Residual solvents are controlled per ICH guidelines, though specific limits are proprietary.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient triazolopyridazine core permits electrophilic substitution at vacant positions, though the 3-nitrobenzyl group directs reactivity. For example:
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Nitration: Further nitro group introduction is sterically hindered by existing substituents.
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Reduction: Selective reduction of the nitro group to amine using H₂/Pd-C could generate a primary amine derivative for prodrug applications .
Nucleophilic Displacement
The thioether linkage may undergo oxidation to sulfone derivatives (e.g., with mCPBA) or alkylation to sulfonium salts, though such reactions remain unexplored for this compound.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in medicinal chemistry campaigns, enabling rapid diversification through:
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Suzuki-Miyaura coupling at the pyridazine ring.
Material Science Applications
Conjugated π-systems in the triazolopyridazine core suggest utility in:
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Organic semiconductors for thin-film transistors.
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Fluorescent probes via incorporation into metal-organic frameworks (MOFs).
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